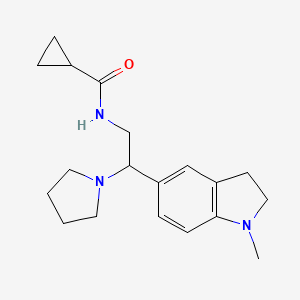![molecular formula C21H22N6O B2516691 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 955336-39-7](/img/structure/B2516691.png)
2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound known for its unique pyrazolo[3,4-d]pyrimidine structure, which exhibits diverse chemical reactivity and potential applications in various fields of science and industry. This compound’s synthesis, reactivity, and application are significant in research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactions. Initial synthesis may start with the preparation of pyrazolo[3,4-d]pyrimidine precursors, followed by the introduction of functional groups through nucleophilic substitution, reduction, or oxidation reactions. Reagents such as halides, amines, and alcohols might be used under various catalytic conditions to yield the target compound.
Industrial Production Methods: : In industrial settings, large-scale production may involve optimized conditions for high yield and purity. This could include the use of continuous flow reactors, high-temperature and high-pressure conditions, and the employment of specific catalysts to ensure efficient reactions.
化学反応の分析
Types of Reactions It Undergoes: : This compound is reactive and can participate in a range of chemical reactions including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions Used in These Reactions: : Common reagents could include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Conditions may vary from mild room temperature settings to more stringent conditions depending on the desired reaction pathway.
Major Products Formed from These Reactions:
科学的研究の応用
Chemistry: : In chemistry, the compound is studied for its interesting reactivity and potential as a building block in the synthesis of more complex molecules.
Biology: : The compound may interact with biological targets, making it a candidate for drug discovery and development processes, particularly in understanding molecular pathways and enzyme interactions.
Medicine: : Its structural complexity allows it to be a potential lead compound in medicinal chemistry for the development of new pharmaceuticals targeting specific diseases.
Industry: : In the industrial realm, it could serve as an intermediate in the production of high-performance materials or specialty chemicals with specific desirable properties.
作用機序
The mechanism of action of 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol depends on its interaction with molecular targets. It may inhibit or activate certain enzymes, interfere with signaling pathways, or bind to specific receptors. The detailed pathway involves complex biochemical interactions at the molecular level, often studied using computational chemistry and molecular biology techniques.
類似化合物との比較
Similar Compounds: : Similar compounds include other pyrazolo[3,4-d]pyrimidines and their derivatives which may share structural features but have different functional groups that affect their reactivity and application.
Uniqueness: : What sets 2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its specific functional groups that confer unique reactivity, biological activity, and potential for use in various scientific and industrial applications.
特性
IUPAC Name |
2-[methyl-[4-(2-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-8-6-7-11-18(15)23-19-17-14-22-27(16-9-4-3-5-10-16)20(17)25-21(24-19)26(2)12-13-28/h3-11,14,28H,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPKEOBYPPXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2516616.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)


![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)
![5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)
